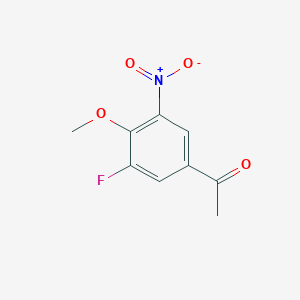

1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone systematically describes the compound’s structure. The parent chain is an acetophenone moiety (ethanone attached to a benzene ring), with substituents at the 3-, 4-, and 5-positions: a fluorine atom, methoxy group (-OCH₃), and nitro group (-NO₂), respectively. The numbering follows the lowest possible sequence for substituents, prioritizing the nitro group at position 5 due to its higher precedence in IUPAC rules.

The molecular formula C₉H₈FNO₄ (molecular weight: 213.16 g/mol) reflects the presence of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms. A breakdown of the formula highlights the contributions of each functional group:

- Acetophenone backbone : C₈H₇O (from the benzene ring and ketone group)

- Fluorine substituent : F

- Methoxy group : CH₃O

- Nitro group : NO₂

| Component | Contribution to Formula |

|---|---|

| Benzene ring | C₆H₅ |

| Acetophenone ketone | C₂H₂O |

| Methoxy group | CH₃O |

| Nitro group | NO₂ |

| Fluorine substituent | F |

The molecular weight (213.16 g/mol) aligns with computed values from high-resolution mass spectrometry.

Crystallographic Features and Molecular Geometry

While direct crystallographic data for 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone remains unreported, insights can be drawn from structurally related nitroacetophenone derivatives. For example, 4-(3-fluoro-4-nitrophenyl)morpholin-3-one (C₁₀H₉FN₂O₄) crystallizes in a triclinic system with space group P1, featuring a dihedral angle of 11.29° between the benzene ring and nitro group plane. This suggests that steric and electronic effects from substituents influence molecular packing.

The compound’s geometry, inferred from its SMILES string (CC(=O)C1=CC(=C(C(=C1)F)OC)N+=O), reveals a planar acetophenone core with substituents arranged ortho and para to the ketone. Key bond characteristics include:

- C-F bond length : ~1.35 Å (typical for aryl fluorides)

- C-NO₂ bond length : ~1.48 Å (consistent with nitroaromatics)

- C-OCH₃ bond length : ~1.43 Å (aligned with methoxy-substituted arenes)

The methoxy group’s electron-donating nature and the nitro group’s electron-withdrawing effects create a polarized electronic environment, potentially affecting reactivity in substitution reactions.

Comparative Analysis with Substituted Nitroacetophenone Derivatives

Nitroacetophenone derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis:

Electronic Effects :

- The 3-fluoro-4-methoxy-5-nitro substitution pattern creates a meta-directing nitro group and ortho/para-directing methoxy group, complicating further functionalization.

- In contrast, 4′-fluoro-3′-nitroacetophenone’s simpler substitution allows regioselective amination at the ketone position.

Structural Implications :

Propiedades

Fórmula molecular |

C9H8FNO4 |

|---|---|

Peso molecular |

213.16 g/mol |

Nombre IUPAC |

1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C9H8FNO4/c1-5(12)6-3-7(10)9(15-2)8(4-6)11(13)14/h3-4H,1-2H3 |

Clave InChI |

VSLHAXHPSFINKD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=C(C(=C1)F)OC)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Multi-Step Synthesis Approach

According to EvitaChem and patent literature, the synthesis involves the following key steps:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Starting material selection | Use of substituted aromatic compounds such as 3-fluoro-4-methoxyaniline or related derivatives | Starting materials chosen for ease of functional group manipulation |

| 2 | Acetylation | Introduction of acetyl group via Friedel-Crafts acylation or acetylation of amino group | Lewis acid catalysts (e.g., AlCl3) used; solvent choice critical; reaction times 12-72 hours |

| 3 | Nitration | Selective nitration at the 5-position | Nitrating agents: mixture of concentrated sulfuric and nitric acid or potassium nitrate; low temperature (-20 to 10 °C) to avoid over-nitration |

| 4 | Fluorination/Fluoro substitution | Introduction or retention of fluoro substituent at 3-position | Often present in starting material; fluorination methods include Sandmeyer-type reactions |

| 5 | Methoxylation | Introduction of methoxy group at 4-position | Typically via nucleophilic substitution or methylation of hydroxyl precursors |

Example Synthetic Route from m-Fluoroaniline Derivatives

A related preparation method for a structurally similar compound, 4-chloro-2-fluoro-5-nitroacetophenone, provides insight into the synthetic logic applicable to 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone:

- Step 1: Acetylation of m-fluoroaniline with acetic anhydride in acetic acid to form 3-fluoroacetanilide.

- Step 2: Friedel-Crafts acylation of 3-fluoroacetanilide with an acylating agent under Lewis acid catalysis to yield 2-fluoro-4-acetamidoacetophenone.

- Step 3: Hydrolysis of the acetamido group to an amino group.

- Step 4: Sandmeyer reaction converting the amino group to a chloro substituent.

- Step 5: Nitration of the chloro-substituted acetophenone to introduce the nitro group.

This sequence demonstrates the use of protection (acetylation), electrophilic aromatic substitution (Friedel-Crafts acylation, nitration), and substitution reactions (Sandmeyer) to achieve the desired substitution pattern. Similar strategies apply to the methoxy-substituted target compound, with methoxylation steps incorporated accordingly.

Methoxylation and Fluorination Specifics

- Methoxylation is often achieved by nucleophilic substitution of a hydroxyl group with methyl iodide or dimethyl sulfate under basic conditions or by methylation of phenolic intermediates.

- Fluorination can be introduced via Sandmeyer-type reactions starting from amino precursors or by direct fluorination of aromatic rings using electrophilic fluorinating agents.

Reaction Conditions and Optimization

- Nitration: Conducted at low temperatures (-20 to 10 °C) to prevent over-nitration and decomposition.

- Friedel-Crafts acylation: Requires Lewis acid catalysts (AlCl3, FeCl3) with molar ratios optimized (e.g., 3-fluoroacetanilide:acylating agent:Lewis acid = 1:1.5-2.5:2.5-4) and reaction times from 40 to 60 hours for high yield.

- Hydrolysis: Performed in alcohol solvents (methanol, ethanol) with inorganic acids (HCl preferred) at 50-70 °C for 3-5 hours.

- Sandmeyer reaction: Diazonium salt formation at 0 to -10 °C followed by reaction with cuprous chloride at 0-30 °C.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetylation | m-Fluoroaniline, acetic anhydride, acetic acid | 25-30 | 1-2 | High | Protection of amino group |

| 2 | Friedel-Crafts acylation | 3-Fluoroacetanilide, acylating agent, Lewis acid | 40-60 | 40-60 | Moderate | Key step for acetyl group introduction |

| 3 | Hydrolysis | Acidic methanol/ethanol, HCl | 50-70 | 3-5 | High | Converts acetamido to amino group |

| 4 | Sandmeyer reaction | NaNO2, HCl, CuCl | 0 to -10 / 0-30 | 1-2 | High | Amino to chloro substitution |

| 5 | Nitration | H2SO4/HNO3 or KNO3 mixture | -20 to 10 | 0.5-3 | High | Introduces nitro group selectively |

| 6 | Methoxylation | Methylating agent (e.g., MeI), base | Room temp | Variable | High | Introduces methoxy group |

Research Findings and Considerations

- The electron-withdrawing nitro and fluoro groups stabilize intermediates during nucleophilic aromatic substitution and electrophilic aromatic substitution, influencing regioselectivity.

- Protection of amino groups as acetamides is critical to prevent side reactions during Friedel-Crafts acylation.

- Low temperature control during nitration prevents over-substitution and degradation.

- The choice of solvent and acid/base catalysts significantly affects reaction rates and yields.

- Multi-step synthesis requires purification at intermediate stages to ensure high purity of the final product.

Análisis De Reacciones Químicas

1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone has demonstrated several applications across different fields:

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals. Its functional groups allow for various chemical reactions, including:

- Oxidation: The ethanone moiety can be oxidized to form carboxylic acids.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

- Substitution Reactions: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution.

Biology

In biological research, 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is used to study enzyme inhibition and receptor binding due to its unique functional groups. Notably, it has been shown to inhibit mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are associated with resistance in non-small cell lung cancer (NSCLC). This selectivity suggests a favorable safety profile with reduced side effects compared to traditional treatments.

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for creating products with specific functionalities.

Case Study 1: Enzyme Inhibition

Research indicates that 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone effectively inhibits mutant forms of EGFR associated with NSCLC. The compound showed selectivity over wild-type EGFR, suggesting potential for targeted cancer therapies with fewer side effects such as skin rash and diarrhea.

Case Study 2: Anti-inflammatory Activity

A series of studies evaluated the anti-inflammatory properties of compounds related to 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone. These compounds were assessed for their ability to inhibit neutrophil-mediated inflammation. The results indicated that certain derivatives exhibited significant potency in suppressing superoxide generation and elastase release from neutrophils.

Mecanismo De Acción

The mechanism of action of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can enhance binding affinity to specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone with structurally related compounds, emphasizing substituent effects on physicochemical and biological properties:

Key Observations:

- Methoxy vs. Hydroxy: Replacing -OH (as in 1-(3-fluoro-4-hydroxy-5-nitrophenyl)ethanone) with -OCH₃ increases lipophilicity, which may improve membrane permeability in biological systems .

- Biological Activity: Methoxylation at C4 in phenolic ethanones has been shown to reduce α-glucosidase inhibitory activity compared to hydroxylated analogs (e.g., IC₅₀ values increase from ~5 µM to ~15 µM) . However, the presence of -F and -NO₂ in the target compound could offset this effect by enhancing target binding via electronic effects.

Actividad Biológica

1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

1-(3-Fluoro-4-methoxy-5-nitrophenyl)ethanone features several functional groups that contribute to its biological activity:

- Fluoro Group : Enhances lipophilicity and can influence binding affinity to biological targets.

- Methoxy Group : Often involved in hydrogen bonding, potentially increasing the compound's solubility and bioavailability.

- Nitro Group : Can participate in redox reactions, which may lead to various biological interactions.

The biological activity of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer.

- Receptor Modulation : It may act as a modulator for various receptors, affecting signaling pathways critical for cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone on various cancer cell lines, including A431 (human epidermoid carcinoma) and HT29 (human colorectal carcinoma). The compound demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) revealed that 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone effectively inhibits mutant forms of EGFR associated with resistance in non-small cell lung cancer (NSCLC). The compound showed selectivity over wild-type EGFR, suggesting a favorable safety profile with reduced side effects such as skin rash and diarrhea .

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluoro-4-methoxy-5-nitrophenyl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A plausible route involves nitration of a precursor such as 1-(3-fluoro-4-methoxyphenyl)ethanone. The nitration step can be performed using a mixture of nitric acid and sulfuric acid, with careful temperature control (0–5°C) to minimize side reactions. Optimization may include varying stoichiometry, reaction time, and acid strength . Post-reaction purification via recrystallization (e.g., using CCl₄ or ethanol) and monitoring by TLC or HPLC ensures purity. Yield improvements may require inert atmospheres or catalysts like piperidine, as demonstrated in analogous syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should substituent effects be accounted for during data interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) and a 400 MHz spectrometer. The electron-withdrawing nitro and fluoro groups deshield adjacent protons, causing downfield shifts. For example, the meta-fluoro substituent may split aromatic proton signals due to coupling (J ≈ 8–10 Hz) .

- Mass Spectrometry (EI-MS) : Expect a molecular ion peak [M⁺] at m/z corresponding to C₉H₇FNO₄. Fragmentation patterns should reflect cleavage at the ketone group or nitro moiety .

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-F stretch (~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound, given its nitro and fluoro substituents?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods (P261) .

- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation. Nitro compounds are thermally sensitive; avoid exposure to open flames .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent explosive hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) caused by the compound’s electronic environment?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and coupling constants. Software like Gaussian or ORCA can simulate aromatic ring currents and substituent effects .

- Advanced NMR Techniques : Employ 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOESY can clarify spatial proximity between the methoxy group and aromatic protons .

Q. What experimental strategies can elucidate the regioselectivity of nitration in synthesizing this compound?

- Methodological Answer :

- Directing Group Analysis : The methoxy group (strongly ortho/para-directing) and fluoro group (weakly meta-directing) compete. Use isotopic labeling (¹⁵N) or kinetic studies to track nitro group placement .

- Competitive Nitration : Compare nitration rates of 3-fluoro-4-methoxyacetophenone versus its non-fluorinated analog. Monitor intermediates via in situ FTIR or Raman spectroscopy .

Q. In crystallographic studies, which software tools and refinement protocols address potential twinning or disorder?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL-2018 is recommended for handling twinning (via TWIN/BASF commands) and disorder modeling. For severe disorder, apply restraints to bond lengths/angles .

- Validation : Check with PLATON or checkCIF for missed symmetry or hydrogen-bonding inconsistencies .

Data Contradiction Analysis

Q. How should researchers troubleshoot low yields in the final nitration step?

- Methodological Answer :

- Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., over-nitrated or demethylated species).

- Condition Optimization : Test alternative nitrating agents (e.g., acetyl nitrate) or solvent systems (e.g., CH₂Cl₂ instead of H₂SO₄) to improve selectivity .

- Catalyst Screening : Evaluate Brønsted vs. Lewis acids (e.g., FeCl₃ vs. H₃PO₄) to enhance electrophilic substitution efficiency .

Methodological Notes

- Synthesis : Prioritize regiochemical control using directing groups and kinetic vs. thermodynamic conditions.

- Characterization : Cross-validate spectral data with computational predictions to account for electronic effects.

- Safety : Adhere to GHS/CLP regulations for nitro and fluorinated compounds, including rigorous risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.